Lutein G Lutein G A xanthophyll found in the major LIGHT-HARVESTING PROTEIN COMPLEXES of plants. Dietary lutein accumulates in the MACULA LUTEA.
Brand Name: Vulcanchem
CAS No.: 105452-20-8
VCID: VC20748635
InChI: InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m0/s1
SMILES: CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C
Molecular Formula: C40H56O2
Molecular Weight: 568.9 g/mol

Lutein G

CAS No.: 105452-20-8

Cat. No.: VC20748635

Molecular Formula: C40H56O2

Molecular Weight: 568.9 g/mol

* For research use only. Not for human or veterinary use.

Lutein G - 105452-20-8

CAS No. 105452-20-8
Molecular Formula C40H56O2
Molecular Weight 568.9 g/mol
IUPAC Name (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Standard InChI InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m0/s1
Standard InChI Key KBPHJBAIARWVSC-XWUGOPFFSA-N
Isomeric SMILES CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C
SMILES CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C
Canonical SMILES CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Chemical Structure and Properties

Molecular Identification and Structure

Lutein G possesses a complex molecular structure with the formula C40H56O2 and a molecular weight of 568.9 g/mol . Its complete IUPAC name is (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol . This compound is also identified by the registry number 105452-20-8 and was added to the PubChem database in 2007, with its most recent modification dated March 15, 2025 .

The structural architecture of Lutein G features an extensive conjugated polyene chain connecting two terminal ring structures. The presence of hydroxyl groups in its molecular framework contributes to its classification as a xanthophyll carotenoid, distinguishing it from carotenes which contain only carbon and hydrogen atoms.

PropertyValue
Molecular FormulaC40H56O2
Molecular Weight568.9 g/mol
CAS Registry Number105452-20-8
PubChem CID16061204
Structural ClassificationXanthophyll carotenoid
Functional GroupsContains hydroxyl groups

Biological Functions and Significance

Role in Plant Biology

In plants, Lutein G is an integral component of major light-harvesting protein complexes , suggesting it plays a crucial role in photosynthetic processes. While research specifically focusing on Lutein G is limited, studies of related lutein compounds have demonstrated their importance in thylakoid membranes where they participate in both light harvesting and photoprotection functions .

The positioning of lutein compounds within plant cellular structures is highly specialized, with their integration into thylakoid membranes facilitated by the presence of polar hydroxyl groups at specific positions within their ring structures . This strategic positioning enables these compounds to efficiently capture light energy and transfer it to chlorophyll molecules, while simultaneously protecting the photosynthetic apparatus from damage caused by excess light exposure.

Current Research and Analytical Methods

Analytical Methodologies

Accurate measurement and characterization of lutein compounds require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) with photodiode array detection represents a primary method for analyzing these compounds in various biological samples . Research has shown that extraction methodologies can significantly impact measured concentrations, with variations of up to 125% observed between different extraction techniques .

Recent investigations have focused on optimizing extraction methods for lutein and related compounds in food sources, with variations in saponification, sonication, and solvent selection significantly influencing analytical outcomes . These methodological refinements highlight the importance of standardized, optimized approaches for accurate quantification of lutein compounds including Lutein G.

Comparative Analysis with Related Compounds

Structural Relationships

CharacteristicLutein GLuteinZeaxanthin
Molecular FormulaC40H56O2C40H56O2C40H56O2
Location in PlantsLight-harvesting protein complexesThylakoid membranesVaries by plant tissue
Ring StructureContains hydroxylated ringsβ-ring and ε-ring with hydroxyl groupsβ-rings with hydroxyl groups
Accumulation in HumansMacula luteaMacula luteaMacula lutea
Biosynthetic PathwayNot specifically detailed in available researchHydroxylation of α-carotene by CYP97A3 and CYP97C1 enzymesDihydroxylation of β-carotene

Functional Comparisons

Both lutein and zeaxanthin are the only dietary carotenoids that accumulate in the retina, specifically the macula, where they are collectively referred to as macular pigments . Lutein G appears to share this selective accumulation property, suggesting potential contributions to macular health and function. The positioning of these compounds within the retinal structure is thought to facilitate their protective effects against oxidative damage and high-energy blue light.

Research has identified associations between plasma lutein concentrations and various factors including age (negative correlation) and consumption of green vegetables (positive correlation) . These relationships may potentially extend to Lutein G, though specific studies would be required to confirm these associations.

Nutritional Sources and Bioavailability

Factors Affecting Bioavailability

The bioavailability of lutein compounds is influenced by various factors including food matrix, processing methods, and dietary composition. Research on lutein supplementation has investigated different delivery systems, with one study comparing beeswax-based capsules with glycerol fatty acid ester-based formulations . This study found that the beeswax-based delivery system resulted in more significant increases in macular pigment optical density over time, suggesting that delivery vehicle can significantly impact bioavailability .

As a lipophilic compound, the absorption of Lutein G is likely enhanced by concurrent consumption of dietary fats, similar to other carotenoids. This characteristic has important implications for both supplementation strategies and dietary recommendations aimed at optimizing lutein intake and utilization.

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